2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Overview
Description
2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a brominated benzodioxole ring, a pyridine ring, and an ethylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the brominated benzodioxole intermediate, which is then coupled with a pyridine derivative under specific reaction conditions. The ethylthioethyl group is introduced in the final steps through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthioethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated benzodioxole ring or the pyridine ring, resulting in the removal of the bromine atom or the reduction of the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the brominated benzodioxole ring, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated benzodioxole derivatives and piperidine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The brominated benzodioxole ring and the pyridine ring are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The ethylthioethyl group may also play a role in enhancing the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylthio)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- (6-bromo-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(ETHYLSULFANYL)ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of structural features. The presence of both a brominated benzodioxole ring and a pyridine ring, along with the ethylthioethyl group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO5S/c1-3-26-5-4-23-18(22)17-10(2)20-16(21)7-12(17)11-6-14-15(8-13(11)19)25-9-24-14/h6,8,12H,3-5,7,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOFAQPWBCXKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC3=C(C=C2Br)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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